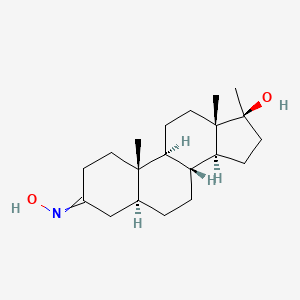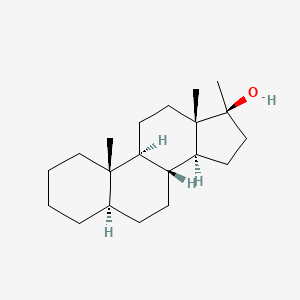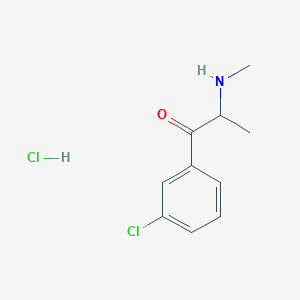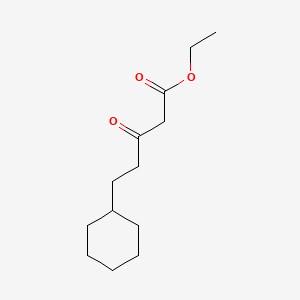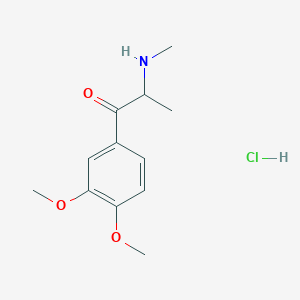![molecular formula C36H34BaCl2N6O10S2 B593373 barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate CAS No. 129212-14-2](/img/structure/B593373.png)
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is a complex organic compound that belongs to the class of monoazo pigments. These pigments are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its application as a coloring agent in cosmetics, paints, coatings, textiles, and other products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate typically involves the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid followed by coupling with 1-(((2-methylphenyl)amino)carbonyl)-2-oxopropyl. The resulting azo compound is then treated with barium chloride to form the barium salt. The reaction conditions usually require acidic media and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to obtain the desired pigment quality .
Chemical Reactions Analysis
Types of Reactions
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a standard pigment in analytical chemistry for studying azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a coloring agent in cosmetics, paints, coatings, textiles, and food packaging.
Mechanism of Action
The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, leading to different biological effects. The sulfonic acid group enhances the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Another monoazo pigment with similar applications.
Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulphonate: Used in similar industrial applications but differs in its chemical structure and properties.
Uniqueness
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate is unique due to its specific combination of functional groups, which provide distinct chemical and physical properties. Its stability, vibrant color, and compatibility with various industrial applications make it a valuable compound in the field of pigments .
Properties
CAS No. |
129212-14-2 |
|---|---|
Molecular Formula |
C36H34BaCl2N6O10S2 |
Molecular Weight |
983.047 |
IUPAC Name |
barium(2+);5-chloro-4-methyl-2-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/2C18H18ClN3O5S.Ba/c2*1-10-6-4-5-7-14(10)20-18(24)17(12(3)23)22-21-15-8-11(2)13(19)9-16(15)28(25,26)27;/h2*4-9,17H,1-3H3,(H,20,24)(H,25,26,27);/q;;+2/p-2 |
InChI Key |
IIKPGPXYFMVVRJ-UHFFFAOYSA-L |
SMILES |
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)C)Cl)S(=O)(=O)[O-].[Ba+2] |
Synonyms |
Benzenesulfonic acid, 5-chloro-4-methyl-2-[[1-[ [(2-methylphenyl)amino]carbonyl]-2-oxopropyl]azo] -, barium salt (2:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid](/img/structure/B593290.png)
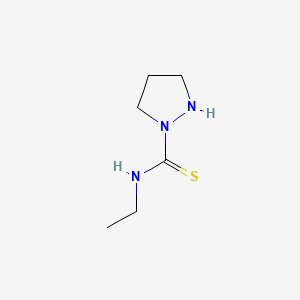

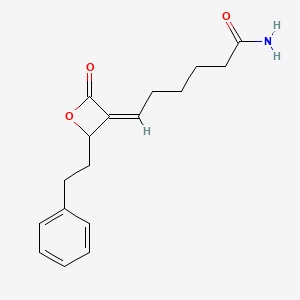

![trisodium;(3R,4S)-2-[(3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B593297.png)
